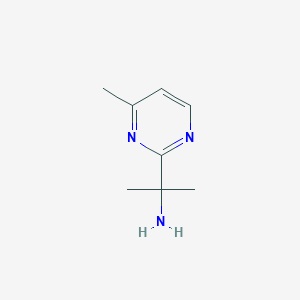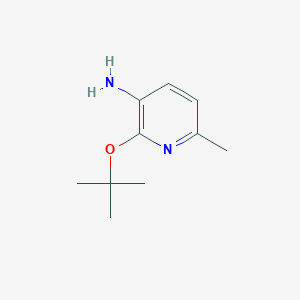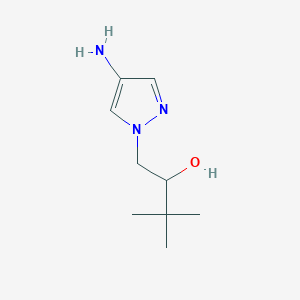
2-(4-Methylpyrimidin-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpyrimidin-2-yl)propan-2-amine is a chemical compound characterized by a pyrimidine ring substituted with a methyl group at the 4-position and an amine group at the 2-position of the propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyrimidin-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Alkylation: The pyrimidine ring is alkylated at the 2-position using appropriate alkylating agents under basic conditions.
Methylation: The 4-position of the pyrimidine ring is methylated using methylating agents such as methyl iodide in the presence of a base.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyrimidin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Methylpyrimidin-2-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpyrimidin-2-yl)ethanamine: Similar structure but with an ethanamine chain.
2-(4-Methylpyrimidin-2-yl)butan-2-amine: Similar structure but with a butan-2-amine chain.
Uniqueness
2-(4-Methylpyrimidin-2-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of the propan-2-yl chain, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(4-methylpyrimidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-6-4-5-10-7(11-6)8(2,3)9/h4-5H,9H2,1-3H3 |
InChI Key |
WTCZOIZYRADADN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B13316457.png)



![tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B13316473.png)

